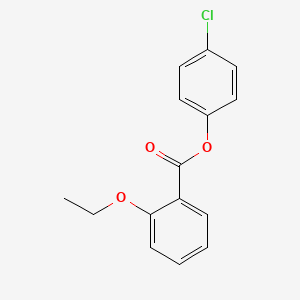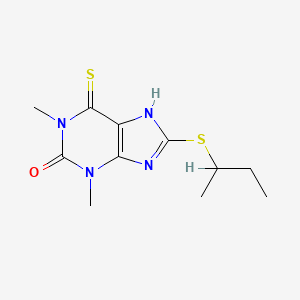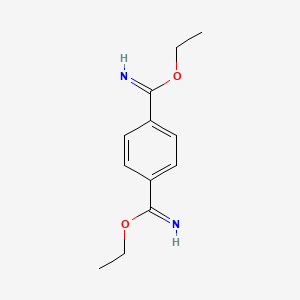
Diethyl benzene-1,4-diformamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl terephthalimidate is a chemical compound with the molecular formula C12H14N2O4. It is an ester derivative of terephthalic acid and is used in various chemical reactions and industrial applications. This compound is known for its role in organic synthesis and as an intermediate in the production of other chemical substances.
Preparation Methods
Diethyl terephthalimidate can be synthesized through several methods. One common synthetic route involves the reaction of terephthalic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Diethyl terephthalimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terephthalic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
Diethyl terephthalimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of diethyl terephthalimidate involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical structures. The molecular targets and pathways involved in its reactions depend on the specific context in which it is used. For example, in biological systems, it may interact with enzymes and other proteins, altering their activity and function .
Comparison with Similar Compounds
Diethyl terephthalimidate can be compared with other similar compounds, such as diethyl phthalate and diethyl malonimidate dihydrochloride. While all these compounds are esters, they differ in their chemical structure and reactivity. Diethyl terephthalimidate is unique in its ability to form stable intermediates in organic synthesis, making it valuable for specific applications in chemistry and industry .
Similar Compounds
- Diethyl phthalate
- Diethyl malonimidate dihydrochloride
- Diethyl succinate
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
diethyl benzene-1,4-dicarboximidate |
InChI |
InChI=1S/C12H16N2O2/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8,13-14H,3-4H2,1-2H3 |
InChI Key |
DMSRHQUOJVYYHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)C(=N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



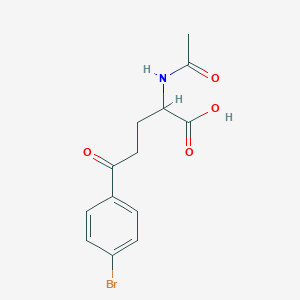
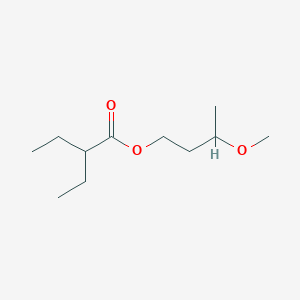
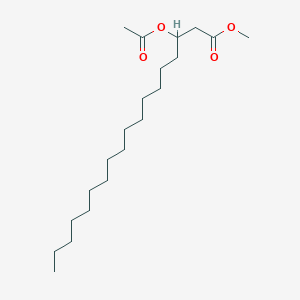

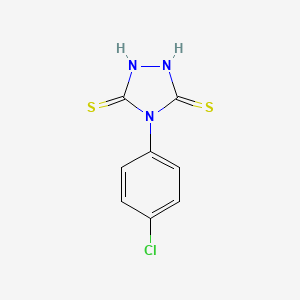
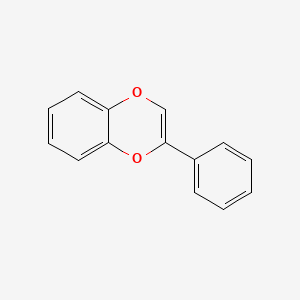
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)
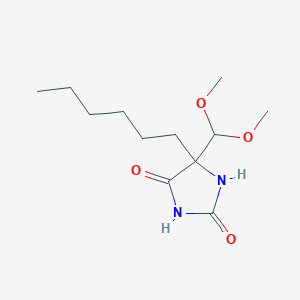
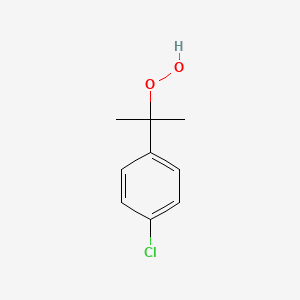
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
